molecular formula C11H10FNO2 B13940318 4-Fluoro-6,7-dimethoxyquinoline

4-Fluoro-6,7-dimethoxyquinoline

Cat. No.: B13940318
M. Wt: 207.20 g/mol
InChI Key: LQSNPGPUSYCEQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6,7-dimethoxyquinoline typically involves several steps, starting from readily available precursors. One common method includes the nitrification of 3,4-dimethoxyacetophenone to obtain 2-nitro-4,5-dimethoxyacetophenone. This intermediate undergoes condensation with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one. Subsequent reduction and cyclization yield 4-hydroxy-6,7-dimethoxyquinoline, which is then fluorinated to produce this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale preparation. This involves using accessible raw materials, mild reaction conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-6,7-dimethoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluoro-6,7-dimethoxyquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-6,7-dimethoxyquinoline involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, making the compound useful in medicinal chemistry for developing new therapeutic agents .

Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

4-fluoro-6,7-dimethoxyquinoline

InChI

InChI=1S/C11H10FNO2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3

InChI Key

LQSNPGPUSYCEQW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)F

Origin of Product

United States

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